REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[ClH:20].[K+:19].[OH-:18].[OH:1][CH2:2][CH2:3][CH2:4][c:5]1[cH:6][nH:7][c:8]2[cH:9][cH:10][c:11]([C:14](=[O:15])[O:16][CH3:17])[cH:12][c:13]12>>[OH:1][CH2:2][CH2:3][CH2:4][c:5]1[cH:6][nH:7][c:8]2[cH:9][cH:10][c:11]([C:14](=[O:15])[OH:16])[cH:12][c:13]12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
[OH-]
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Name
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COC(=O)c1ccc2[nH]cc(CCCO)c2c1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc2[nH]cc(CCCO)c2c1
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Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1ccc2[nH]cc(CCCO)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |